REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].Cl[S:5]([C:8]1[CH:9]=[C:10]([C:18]([OH:20])=[O:19])[C:11]2[O:16][CH2:15][CH2:14][O:13][C:12]=2[CH:17]=1)(=[O:7])=[O:6]>CC(C)=O>[CH3:1][N:2]([CH3:3])[S:5]([C:8]1[CH:9]=[C:10]([C:18]([OH:20])=[O:19])[C:11]2[O:16][CH2:15][CH2:14][O:13][C:12]=2[CH:17]=1)(=[O:7])=[O:6]
|
Name
|
|
Quantity
|
139 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C=1C=C(C2=C(OCCO2)C1)C(=O)O
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with an agitator
|
Type
|
DISTILLATION
|
Details
|
the acetone distilled off
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 1 liter of water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
treated with 70 cm3 of hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The precipitate was dried off
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)C=1C=C(C2=C(OCCO2)C1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |